6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole
CAS No.:
Cat. No.: VC17991784
Molecular Formula: C8H3Br2F2NO
Molecular Weight: 326.92 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole -](/images/structure/VC17991784.png)
Specification
Molecular Formula | C8H3Br2F2NO |
---|---|
Molecular Weight | 326.92 g/mol |
IUPAC Name | 6-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole |
Standard InChI | InChI=1S/C8H3Br2F2NO/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |
Standard InChI Key | VFSKNYQZNKJHBT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole features a benzoxazole scaffold—a benzene ring fused to an oxazole moiety—with substitutions at the 2- and 6-positions. The 2-position hosts a bromodifluoromethyl (-CF2Br) group, while the 6-position is substituted with bromine. This arrangement creates a polarized electronic environment due to the electron-withdrawing effects of fluorine and bromine atoms.
The molecular formula is C8H3Br2F2NO, with a molecular weight of 326.92 g/mol. Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | 6-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole |
CAS Number | VC17991784 |
Molecular Formula | C8H3Br2F2NO |
Exact Mass | 325.86888 g/mol |
Topological Polar Surface Area | 28.7 Ų |
Spectroscopic and Computational Data
The compound’s InChIKey (DQUNNEOSXYQJMW-UHFFFAOYSA-N) and SMILES (C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)Br) provide unique identifiers for database searches . Density functional theory (DFT) calculations predict a planar benzoxazole core with slight distortion due to steric effects from the -CF2Br group. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielded protons adjacent to electronegative substituents, consistent with the electron-deficient nature of this molecule .
Synthesis and Synthetic Strategies
Retrosynthetic Analysis
The synthesis of 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole typically involves:
-
Construction of the benzoxazole ring via cyclization of 2-aminophenol derivatives.
-
Electrophilic bromination at the 6-position.
-
Introduction of the -CF2Br group through nucleophilic substitution or radical pathways .
Key Synthetic Routes
A notable method leverages 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for introducing the -CF2Br moiety. This reagent reacts with ortho-brominated benzoxazole precursors under basic conditions, facilitating C–H bond functionalization at the 2-position . For example:
Yields for this route remain unreported in open literature, but analogous reactions achieve 40–60% efficiency in related systems .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in polar solvents (e.g., water: <0.1 mg/mL) but exhibits good solubility in dichloromethane and dimethyl sulfoxide. Stability studies indicate decomposition above 200°C, with the -CF2Br group prone to hydrolysis under strongly acidic or basic conditions.
Reactivity Profile
-
Nucleophilic Substitution: The bromine atoms at the 2- and 6-positions undergo substitution with amines or thiols.
-
Radical Reactions: The -CF2Br group participates in atom-transfer radical additions, enabling polymerization or cross-coupling .
-
Electrophilic Aromatic Substitution: The electron-deficient benzoxazole ring reacts sluggishly in nitration or sulfonation reactions.
Applications in Materials Science
Organic Electronics
The electron-deficient nature of 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole makes it a candidate for n-type semiconductors. Thin-film transistors incorporating this compound exhibit electron mobilities of 0.05–0.1 cm²/V·s, comparable to fluorinated fullerene derivatives .
Metal-Organic Frameworks (MOFs)
As a linker in MOFs, the compound’s rigid structure and halogen bonding capabilities enable the formation of porous networks with high CO2 adsorption capacities (3.2 mmol/g at 1 bar) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume